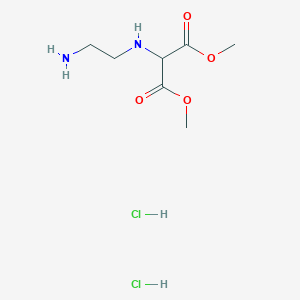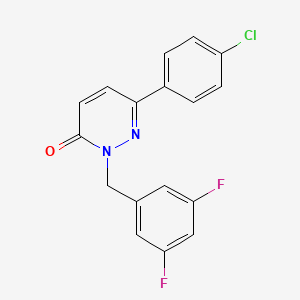
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one, also known as CPY-3, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
6-(4-Chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one and its derivatives have been studied for their potential as corrosion inhibitors. Kalai et al. (2020) investigated the corrosion inhibition performance of three pyridazinone derivatives, including this compound, for mild steel in 1 M HCl medium. The study employed weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques. The derivatives were found to be mixed inhibitors affecting both cathodic hydrogen evolution and anodic metal dissolution. 3b, a closely related compound, exhibited the best inhibitive action, which may be attributed to its electron acceptance ability (Kalai et al., 2020).
Antibacterial and Antifungal Properties
A study by Sukuroglu et al. (2012) on new 3(2H)-pyridazinone derivatives reported antibacterial, antifungal, antimycobacterial, and cytotoxic activities. Specifically, two compounds showed activity against both Gram-positive and Gram-negative bacteria, with most compounds being active against E. coli ATCC 35218. Some of these compounds exhibited promising antimicrobial activities, highlighting the potential of 6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one derivatives in this field (Sukuroglu et al., 2012).
Anticonvulsant and Immunosuppressive Activity
R. Zabska and T. Jakóbiec (1984) synthesized new 2-substituted derivatives of 5-aminomethyl-6-(p-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one, revealing some compounds showing anticonvulsant activity, while others possessed immunosuppressive activity. This study indicates the therapeutic potential of these compounds in neurological and immune system disorders (Zabska & Jakóbiec, 1984).
Molecular Structure Analysis
Sallam et al. (2021) conducted a study on the synthesis, structure analysis, and Hirshfeld surface studies of a pyridazine analog. This research offers insights into the molecular structure and interactions of such compounds, contributing to a deeper understanding of their chemical properties and potential applications (Sallam et al., 2021).
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-[(3,5-difluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O/c18-13-3-1-12(2-4-13)16-5-6-17(23)22(21-16)10-11-7-14(19)9-15(20)8-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAXUGXLCOANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC(=C3)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)
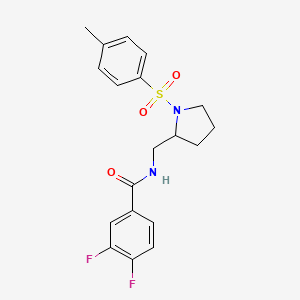


![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)
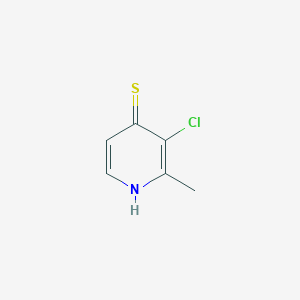
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)
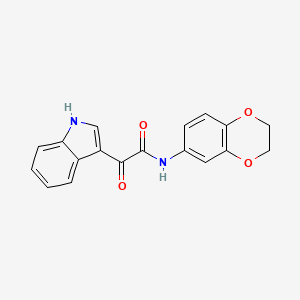

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)
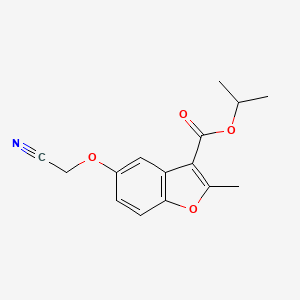
![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)

